Cas no 155197-37-8 (Butyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside)
Butyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside Chemical and Physical Properties
Names and Identifiers
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- b-D-Glucopyranoside, butyl2-(acetylamino)-2-deoxy-, 3,4,6-triacetate
- (5-acetamido-3,4-diacetyloxy-6-butoxyoxan-2-yl)methyl acetate
- TYL 2-ACETAMIDO-3,4,6-TRI-O-ACETYL-BETA-D-GLUCOPYRANOSIDE
- Butyl-2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside
- S07-0059
- BUTYL 2-ACETAMIDO-3,4,6-TRI-O-ACETYL-SS-D-GLUCOPYRANOSIDE
- BUTYL 2-ACETAMIDO-3,4,6-TRI-O-ACETYL-BETA-D-GLUCOPYRANOSIDE
- Butyl2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside
- Butyl-2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside
- BUTYL 2-ACETAMIDO-3,4,6-TRI-O-ACETYL-2-DEOXY-BETA-D-GLUCOPYRANOSIDE
- Butyl 2-(acetylamino)-2-deoxy-beta-D-glucopyranoside 3,4,6-triacetate
- (2R,3S,4R,5R,6R)-5-acetamido-2-(acetoxymethyl)-6-butoxytetrahydro-2H-pyran-3,4-diyl diacetate
- 155197-37-8
- DTXSID40409159
- FT-0658118
- A809621
- Butyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside
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- Inchi: 1S/C18H29NO9/c1-6-7-8-24-18-15(19-10(2)20)17(27-13(5)23)16(26-12(4)22)14(28-18)9-25-11(3)21/h14-18H,6-9H2,1-5H3,(H,19,20)
- InChI Key: NDHDOPGXUSBUJH-UHFFFAOYSA-N
- SMILES: O1C(C(C(C(C1COC(C)=O)OC(C)=O)OC(C)=O)NC(C)=O)OCCCC
Computed Properties
- Exact Mass: 403.18400
- Monoisotopic Mass: 403.18423150g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 28
- Rotatable Bond Count: 12
- Complexity: 565
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 5
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 127Ų
Experimental Properties
- Density: 1.20
- Boiling Point: 535 ºC
- Flash Point: 278 ºC
- PSA: 126.46000
- LogP: 0.85010
Butyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B210065-125mg |
Butyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside |
155197-37-8 | 125mg |
$ 120.00 | 2022-06-07 | ||
| TRC | B210065-250mg |
Butyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside |
155197-37-8 | 250mg |
$ 195.00 | 2022-06-07 |
Butyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on Butyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside
Recent Advances in the Study of Butyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside (CAS: 155197-37-8)
Butyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside (CAS: 155197-37-8) is a chemically modified carbohydrate derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its acetylated and deoxyglucose structure, serves as a crucial intermediate in the synthesis of more complex glycoconjugates and glycoproteins. Recent studies have highlighted its potential applications in drug development, particularly in the design of glycosidase inhibitors and glycomimetics. The compound's unique structural features make it a valuable tool for probing glycosylation processes and developing novel therapeutics targeting carbohydrate-mediated biological pathways.
One of the most notable advancements in the research of Butyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is its role in the synthesis of glycosyltransferase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound could be efficiently converted into transition-state analogs that selectively inhibit bacterial glycosyltransferases. The study employed a combination of molecular docking and kinetic assays to validate the inhibitory potential of derivatives derived from 155197-37-8, offering new avenues for combating antibiotic-resistant bacterial strains. The findings underscore the compound's versatility as a scaffold for designing enzyme inhibitors with high specificity and potency.
In addition to its applications in enzyme inhibition, Butyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside has been explored for its immunomodulatory properties. A recent preprint on bioRxiv reported that this compound could modulate the activity of dendritic cells by altering their glycosylation patterns. The study utilized flow cytometry and cytokine profiling to show that treatment with 155197-37-8 led to a significant upregulation of anti-inflammatory cytokines, suggesting its potential as an immunotherapeutic agent. These findings are particularly relevant for autoimmune diseases and cancer immunotherapy, where modulating immune cell glycosylation could enhance therapeutic efficacy.
Another area of active research involves the use of Butyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside in the development of glycan-based biosensors. A 2024 publication in ACS Chemical Biology detailed the synthesis of a fluorescently labeled derivative of 155197-37-8, which was used to detect lectin-carbohydrate interactions in real-time. The biosensor exhibited high sensitivity and selectivity, making it a promising tool for studying cell-surface glycans and their role in cell-cell communication. This innovation opens up new possibilities for diagnostic applications and the study of glycan-mediated signaling pathways.
Despite these promising developments, challenges remain in the large-scale production and application of Butyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside. Issues such as synthetic yield, stability, and bioavailability need to be addressed to fully harness its potential. Recent efforts have focused on optimizing the synthetic routes for 155197-37-8, with a 2023 study in Organic Process Research & Development reporting a 40% improvement in yield through the use of novel catalysts. These advancements are critical for ensuring the compound's accessibility for both research and clinical applications.
In conclusion, Butyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside (CAS: 155197-37-8) continues to be a molecule of significant interest in chemical biology and medicinal chemistry. Its diverse applications—from enzyme inhibition and immunomodulation to biosensing—highlight its versatility and potential for driving innovation in drug discovery and diagnostics. Future research should focus on overcoming existing challenges and exploring new therapeutic and diagnostic avenues enabled by this compound.
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